[(2S)-morpholin-2-yl]methanethiol hydrochloride

Catalog No.
S6489086
CAS No.
2694056-60-3
M.F
C5H12ClNOS
M. Wt
169.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S)-morpholin-2-yl]methanethiol hydrochloride

CAS Number

2694056-60-3

Product Name

[(2S)-morpholin-2-yl]methanethiol hydrochloride

IUPAC Name

[(2S)-morpholin-2-yl]methanethiol;hydrochloride

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

InChI

InChI=1S/C5H11NOS.ClH/c8-4-5-3-6-1-2-7-5;/h5-6,8H,1-4H2;1H/t5-;/m0./s1

InChI Key

FPVZEDBOZSWKQG-JEDNCBNOSA-N

Canonical SMILES

C1COC(CN1)CS.Cl

Isomeric SMILES

C1CO[C@@H](CN1)CS.Cl

[(2S)-morpholin-2-yl]methanethiol hydrochloride is a chemical compound with the molecular formula C5_5H12_{12}ClNOS. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of a thiol group (-SH) makes it an amino acid-based sulfhydryl compound, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry .

The hydrochloride salt form indicates that the compound is protonated, enhancing its solubility in water, which is crucial for biological activity and synthesis processes.

Due to its functional groups:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing it to react with electrophiles in substitution reactions.
  • Redox Reactions: The thiol group can undergo oxidation to form disulfides or sulfonic acids under appropriate conditions.
  • Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, forming complexes that may have catalytic properties.

These reactions are significant for its role in organic synthesis and potential applications in medicinal chemistry.

[(2S)-morpholin-2-yl]methanethiol hydrochloride exhibits various biological activities:

  • Antioxidant Properties: The thiol group can scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme Inhibition: It may interact with enzymes, influencing metabolic pathways and potentially serving as a lead compound for drug development.
  • Cytotoxicity: Some studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further research in cancer therapy.

The synthesis of [(2S)-morpholin-2-yl]methanethiol hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with morpholine derivatives and suitable thiol reagents.
  • Reflux Method: A common approach involves refluxing morpholine with methyl iodide followed by treatment with thiourea to introduce the thiol group.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt by reacting with hydrochloric acid.

These methods allow for the production of the compound in varying purities and yields, depending on the reaction conditions employed.

[(2S)-morpholin-2-yl]methanethiol hydrochloride has several applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new drugs targeting various diseases.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Researchers utilize this compound to study enzyme interactions and metabolic pathways due to its unique structural properties .

Interaction studies involving [(2S)-morpholin-2-yl]methanethiol hydrochloride focus on its biochemical interactions:

  • Protein Binding: Investigations into how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Metabolic Pathways: Studies exploring how it influences metabolic processes provide insights into its biological roles and effects on cellular functions.

These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with [(2S)-morpholin-2-yl]methanethiol hydrochloride, each possessing unique properties:

Compound NameMolecular FormulaUnique Features
(S)-Morpholin-2-ylmethanolC5_5H11_{11}NO2_2Contains a hydroxymethyl group instead of a thiol.
(R)-Morpholin-2-ylmethanolC5_5H11_{11}NO2_2Enantiomeric form; different biological activity.
2-MercaptoethanolC2_2H6_6OSSimple thiol compound; widely used as a reducing agent.

The uniqueness of [(2S)-morpholin-2-yl]methanethiol hydrochloride lies in its specific morpholine structure combined with the thiol functionality, which may confer distinct biological activities compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

169.0328129 g/mol

Monoisotopic Mass

169.0328129 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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